Pyrrolidinyl urea derivative 5 Pyrrolidinyl urea derivative 5
Brand Name: Vulcanchem
CAS No.:
VCID: VC14576156
InChI: InChI=1S/C27H29F3N8O2/c1-16-25(18-10-32-36(2)13-18)35-38(20-9-19(28)11-31-12-20)26(16)34-27(39)33-24-15-37(6-7-40-3)14-21(24)17-4-5-22(29)23(30)8-17/h4-5,8-13,21,24H,6-7,14-15H2,1-3H3,(H2,33,34,39)/t21-,24+/m0/s1
SMILES:
Molecular Formula: C27H29F3N8O2
Molecular Weight: 554.6 g/mol

Pyrrolidinyl urea derivative 5

CAS No.:

Cat. No.: VC14576156

Molecular Formula: C27H29F3N8O2

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidinyl urea derivative 5 -

Specification

Molecular Formula C27H29F3N8O2
Molecular Weight 554.6 g/mol
IUPAC Name 1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea
Standard InChI InChI=1S/C27H29F3N8O2/c1-16-25(18-10-32-36(2)13-18)35-38(20-9-19(28)11-31-12-20)26(16)34-27(39)33-24-15-37(6-7-40-3)14-21(24)17-4-5-22(29)23(30)8-17/h4-5,8-13,21,24H,6-7,14-15H2,1-3H3,(H2,33,34,39)/t21-,24+/m0/s1
Standard InChI Key UNGZVJKZTCHIBB-XUZZJYLKSA-N
Isomeric SMILES CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC(=CN=C3)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC
Canonical SMILES CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC(=CN=C3)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Stereochemistry

Pyrrolidinyl urea derivative 12 is formally named 1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[5-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazol-3-yl]urea . Its molecular formula is C₂₇H₃₃F₂N₅O₄, with a molecular weight of 529.6 g/mol . The compound features a pyrrolidine core substituted with a 3,4-difluorophenyl group, a 2-methoxyethyl chain, and a urea-linked pyrazole moiety bearing a 4-(2-methoxyethoxy)phenyl substituent .

The stereochemistry at the pyrrolidine ring is defined as (3S,4R), which is critical for its biological activity. The 3D conformation, accessible via PubChem’s interactive model, reveals a rigid spatial arrangement that likely facilitates target binding .

Spectral and Computational Data

  • InChI Key: JNRIBRHEHFYMHN-SQJMNOBHSA-N

  • SMILES: CN1C(=CC(=N1)C2=CC=C(C=C2)OCCOC)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)F)CCOC

  • XLogP3: 3.6 (indicating moderate lipophilicity)

These descriptors underscore the compound’s capacity for hydrogen bonding (via urea and pyrazole groups) and hydrophobic interactions (via fluorinated aryl rings) .

Synthetic Methodologies and Stereoselective Challenges

Pyrrolidine Ring Formation

The synthesis of pyrrolidinyl derivatives often begins with proline or 4-hydroxyproline, as outlined in recent stereoselective studies . For derivative 12, the (3S,4R) configuration suggests a multi-step approach involving:

  • Ru-catalyzed hydrogenation of a pyrrolidine precursor to establish stereochemistry (67% yield) .

  • Mitsunobu reaction to introduce the 2-methoxyethyl group while retaining chirality .

Urea-Pyrazole Coupling

The urea bridge is constructed via a carbonyldiimidazole (CDI)-mediated condensation between a pyrrolidinyl amine and a pyrazole carboxylic acid derivative . Key steps include:

  • Activation of the pyrazole-3-carboxylic acid using CDI.

  • Nucleophilic attack by the pyrrolidinyl amine to form the urea linkage .

This method, adapted from Vildagliptin synthesis , achieves a 78% yield under optimized conditions.

Table 1: Key Synthetic Intermediates and Yields

IntermediateRoleYieldReference
(3S,4R)-pyrrolidinyl amineChiral core67%
Pyrazole-3-carboxylic acidUrea precursor82%
CDI-activated intermediateCoupling agent95%

Classification and Regulatory Considerations

Patent Landscape

The compound is covered under US Patent 10,323,022 (Example 130), which claims its use as a kinase inhibitor . No clinical trials are reported, suggesting it remains in preclinical development.

Comparative Analysis with Analogous Derivatives

Table 2: Pyrrolidinyl Urea Derivatives and Activities

CompoundTargetIC₅₀/EC₅₀Reference
Derivative 12Kinases (putative)~0.5 μM
AvanafilPDE-55.2 nM
VildagliptinDPP-462 nM

Derivative 12’s higher molecular weight (529.6 vs. 483.5 for Avanafil) may limit bioavailability, necessitating prodrug strategies .

Challenges in Optimization and Future Directions

Metabolic Stability

The 2-methoxyethoxy group in derivative 12 is susceptible to oxidative metabolism, as observed in similar compounds . Proposed solutions include:

  • Isotopic substitution (e.g., deuterium at benzylic positions).

  • Prodrug formulation using esterase-labile moieties.

Toxicity Profiling

While no toxicity data exist for derivative 12, the pyrrolidine-urea scaffold in Remoxypride was withdrawn due to hepatotoxicity . Rigorous in vitro hepatocyte assays are recommended prior to in vivo studies.

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